4-Sulfophenyl isothiocyanate sodium salt monohydrate

peptide derivatization Edman degradation aqueous biochemistry

4-Sulfophenyl isothiocyanate sodium salt monohydrate (SPITC, CAS 143193-53-7) is a water-soluble, N-terminal derivatization reagent that belongs to the sulfonated phenyl isothiocyanate class. First introduced in 1970 as an improved reagent for Edman peptide degradation , the compound carries a negatively charged sulfonate group (-SO₃⁻) that confers aqueous solubility, a property absent in the classic Edman reagent phenyl isothiocyanate (PITC).

Molecular Formula C7H6NNaO4S2
Molecular Weight 255.3 g/mol
CAS No. 143193-53-7
Cat. No. B173754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfophenyl isothiocyanate sodium salt monohydrate
CAS143193-53-7
Molecular FormulaC7H6NNaO4S2
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C7H5NO3S2.Na.H2O/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;;/h1-4H,(H,9,10,11);;1H2/q;+1;/p-1
InChIKeyTYLQYONISARSPL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Sulfophenyl Isothiocyanate Sodium Salt Monohydrate (CAS 143193-53-7) — Procurement-Focused Compound Profile for Peptide Derivatization & Edman Sequencing


4-Sulfophenyl isothiocyanate sodium salt monohydrate (SPITC, CAS 143193-53-7) is a water-soluble, N-terminal derivatization reagent that belongs to the sulfonated phenyl isothiocyanate class. First introduced in 1970 as an improved reagent for Edman peptide degradation , the compound carries a negatively charged sulfonate group (-SO₃⁻) that confers aqueous solubility, a property absent in the classic Edman reagent phenyl isothiocyanate (PITC) . SPITC reacts specifically with primary amino groups to form stable thiourea adducts, introducing a fixed negative charge at the peptide N-terminus that fundamentally alters gas-phase fragmentation behavior in tandem mass spectrometry . The compound is supplied as the sodium salt monohydrate (MW 255.25 g/mol, purity ≥90% T) and is stored at 2–8°C . Note: the Sigma-Aldrich catalog product (Cat. No. 86180) has been discontinued, requiring procurement through alternative suppliers .

Why Phenyl Isothiocyanate or Other Isothiocyanate Analogues Cannot Simply Replace 4-Sulfophenyl Isothiocyanate Sodium Salt Monohydrate


Substituting SPITC with generic phenyl isothiocyanate (PITC) or other isothiocyanate analogues in peptide derivatization workflows leads to fundamentally different experimental outcomes because the sulfonate group (-SO₃⁻) on SPITC is not a passive solubility handle — it dictates aqueous compatibility, gas-phase ion chemistry, and fragmentation pathway selectivity. PITC is insoluble in water and requires organic solvents , precluding its use in purely aqueous biological buffer systems where SPITC operates natively . At the mass spectrometry level, SPITC introduces a fixed negative charge that suppresses N-terminal ion series (b-ions) and enforces dominant C-terminal y-ion fragmentation, yielding simplified spectra amenable to de novo sequencing . In contrast, PITC-derivatized peptides produce mixed b- and y-ion series with complex spectral interpretation . Even among sulfonated analogues, the 3-sulfophenyl positional isomer yields superior repetitive Edman degradation yields , while the 4-chlorosulfophenyl isocyanate (SPC) analogue exhibits entirely different gas-phase dissociation energetics, failing to promote low-energy backbone fragmentation . The quantitative evidence below establishes that compound selection is not interchangeable.

Quantitative Differentiation Evidence for 4-Sulfophenyl Isothiocyanate Sodium Salt Monohydrate Against Closest Analogs


Aqueous Solubility: SPITC Sodium Salt Monohydrate vs. Phenyl Isothiocyanate (PITC)

Phenyl isothiocyanate (PITC), the canonical Edman reagent, is categorically insoluble in water and requires dissolution in organic solvents such as ethanol or ether for coupling reactions . In contrast, 4-sulfophenyl isothiocyanate sodium salt monohydrate is highly soluble in water owing to the sulfonate (-SO₃⁻) group present as the sodium salt . This solubility differential is not incremental but qualitative — PITC forms a separate organic phase in aqueous buffers, while SPITC dissolves freely, enabling homogeneous single-phase reactions in biologically relevant aqueous buffer systems . The sulfonate group also stabilizes the negative charge, preventing aggregation and non-specific hydrophobic interactions that complicate PITC-based protocols .

peptide derivatization Edman degradation aqueous biochemistry protein chemistry

MS/MS Fragmentation Pattern Simplification: SPITC-Derivatized vs. Unmodified Peptides

SPITC derivatization introduces a fixed negative sulfonate charge at the peptide N-terminus, which fundamentally redirects gas-phase fragmentation. In post-source decay (PSD) MALDI-TOF mass spectrometry, SPITC-modified tryptic peptides produce spectra dominated exclusively by a single series of C-terminal y-ions, with near-complete suppression of b-ions and other N-terminal fragment series . Unmodified peptides, by contrast, generate complex spectra containing interleaved b-, y-, a-, and internal fragment ion series that confound manual and automated de novo interpretation . This spectral simplification was demonstrated systematically: Chen et al. (2004) compared MALDI-PSD spectra of two model peptides before and after SPITC sulfonation, reporting that derivatized peptides yielded only y-ion series, enabling unambiguous full-length de novo sequencing from single spectra, whereas unmodified peptide spectra required laborious manual interpretation and often failed to provide complete sequence coverage . Marekov & Steinert (2003) confirmed that SPITC-modified peptides from a skin-expressed protein digest generated PSD spectra dominated by C-terminal y-type ions, with sequence information obtainable manually or with simple programming tools .

de novo peptide sequencing MALDI-PSD tandem mass spectrometry proteomics

Gas-Phase Fragmentation Energetics: SPITC vs. 4-Chlorosulfophenyl Isocyanate (SPC)

Shin et al. (2007) conducted a systematic head-to-head comparison of the gas-phase fragmentation energetics of SPITC- and SPC-modified peptide ions using crown ether (18-crown-6) complexation as a probe of dissociation energy . Upon collision-induced dissociation (CID), the crown ether complexes of unmodified peptides ([M+CE+2H]²⁺) and SPC-modified peptides ([M*+CE+2H]²⁺) underwent predominantly noncovalent complex dissociation — the crown ether simply detached without peptide backbone cleavage . In striking contrast, the crown ether complexes of SPITC-modified peptides ([M′+CE+2H]²⁺) unexpectedly underwent peptide backbone fragmentation at the same low collision energies, producing sequence-informative fragment ions alongside a smaller degree of complex dissociation . This demonstrates that SPITC derivatization lowers the activation energy barrier for peptide backbone cleavage relative to both unmodified peptides and the SPC analogue. Quantum mechanical calculations were performed to corroborate the energetic basis of this differential fragmentation behavior . Additionally, CID of SPC-modified peptide ions produced a more evenly distributed set of y-series ions, whereas SPITC-modified peptides exhibited consistently and significantly larger yₙ₋₁ ion peaks, facilitating N-terminal residue identification .

collision-induced dissociation gas-phase ion chemistry peptide fragmentation mechanism mass spectrometry

Automated Edman Repetitive Yield: 4-Sulfophenyl vs. 3-Sulfophenyl Positional Isomer

Dwulet & Gurd (1976) directly compared 3-sulfophenyl isothiocyanate and 4-sulfophenyl isothiocyanate for coupling lysine-containing peptides prior to automated Edman degradation . Using sperm whale myoglobin as the test substrate, the authors reported that 'the better repetitive yields in all cases were obtained with the 3-sulfophenylisothiocyanate' . The 4-sulfophenyl isomer (the target compound) produced lower repetitive yields, attributed to differences in the chemical stability of the thiazolinone intermediates formed during the Edman cleavage cycle . This study establishes that, within classical automated Edman sequencing, the positional isomer (3-sulfophenyl) is the preferred reagent; however, the 4-sulfophenyl isomer has since found its primary utility in mass spectrometry-based de novo sequencing applications (see Evidence Items 2–3, 5–6) where its N-terminal charge derivatization properties are the dominant selection driver, not repetitive Edman yield .

Edman degradation automated peptide sequencing repetitive yield protein primary structure

Derivatization Protocol Optimization: Acidic pH vs. Basic pH Conditions for SPITC Labeling

Butorac et al. (2016) systematically compared SPITC peptide derivatization performed under acidic conditions (pH ≤5) versus the commonly used basic conditions . In head-to-head MALDI-MS analyses of the same peptide samples, the acidic pH protocol produced signal intensities that were 6 to 10 times greater than those obtained under basic conditions . Additionally, the over-sulfonation of lysine ε-amino groups — a major side reaction that complicates spectral interpretation — was significantly decreased under acidic conditions . The optimized protocol, combined with the DUST de novo sequencing algorithm, achieved a calculated sequencing accuracy of 70.6% for automated high-throughput peptide identification from Fusarium delphinoides, an organism with an uncharacterized genome . This evidence does not compare SPITC against a different compound but rather defines the optimal protocol for maximizing SPITC's analytical performance relative to suboptimal usage conditions.

peptide sulfonation MALDI-MS de novo sequencing workflow protocol optimization

Isotope-Coded Quantitative Proteomics: Light/Heavy SPITC for Simultaneous Identification and Quantification

SPITC is uniquely positioned among N-terminal derivatization reagents for quantitative proteomics because its derivatization chemistry is compatible with stable isotope coding. Guillaume et al. (2006) developed a differentially isotope-coded N-terminal protein sulfonation method using unlabeled (¹²C₆) and ¹³C₆-labeled SPITC . The resulting 6 Da mass spacing between light and heavy derivatized peptide pairs enables quantification without isotopic peak overlap on both MALDI-TOF/TOF and LC-ESI-MS/MS platforms . This dual capability — simultaneous de novo sequencing (from the y-ion-dominant fragmentation pattern) and relative quantification (from the isotope-coded mass pairs) — is not achievable with PITC, which cannot be isotope-coded for quantitative workflows due to its lack of a sulfonate group and aqueous incompatibility. The method was validated on three model proteins, demonstrating improved detection of N-terminally derivatized peptides in negative-ion MALDI-MS compared to native analogues, and simpler fragmentation patterns that facilitated protein identification .

quantitative proteomics stable isotope labeling N-terminal sulfonation MALDI-TOF/TOF

Evidence-Based Application Scenarios for 4-Sulfophenyl Isothiocyanate Sodium Salt Monohydrate Procurement


De Novo Peptide Sequencing from Organisms with Uncharacterized Genomes

SPITC is the reagent of choice when peptide sequences must be determined ab initio without reference genome databases. As demonstrated by Chen et al. (2004) , SPITC derivatization produces MALDI-PSD spectra containing exclusively y-ions, enabling manual or automated de novo interpretation that is impossible with unmodified peptides. Butorac et al. (2016) achieved 70.6% automated de novo sequencing accuracy on Fusarium delphinoides (uncharacterized genome) using acidic pH SPITC derivatization combined with the DUST algorithm. In this scenario, the procurement decision should favor SPITC over PITC (water-insoluble, complex spectra) and over the 3-sulfophenyl isomer (not validated for MALDI-PSD de novo workflows).

Simultaneous Quantitative Proteomics and De Novo Peptide Identification

When the experimental objective requires both relative protein quantification and unambiguous peptide identification from the same sample, the light/heavy isotope-coded SPITC method described by Guillaume et al. (2006) is uniquely suited. The 6 Da mass spacing between ¹²C₆- and ¹³C₆-SPITC-labeled peptide pairs eliminates isotopic overlap and functions on both MALDI and ESI platforms . PITC cannot support this workflow because it lacks the sulfonate group needed for charge derivatization and is incompatible with aqueous quantitative proteomics pipelines. This scenario applies to biomarker discovery, differential expression analysis, and protein complex stoichiometry determination.

N-Terminal Charge Derivatization for MALDI-TOF-TOF Peptide Sequencing with Reduced Instrument Complexity

SPITC derivatization lowers the activation energy barrier for peptide backbone fragmentation compared to unmodified peptides and to the SPC analogue . For core facilities and laboratories operating MALDI-TOF-TOF instruments, this translates to reduced instrument tuning requirements and more reproducible fragmentation across diverse peptide sequences . The Shin et al. (2007) finding that SPITC-modified peptide crown ether complexes undergo backbone fragmentation at low CID energy — whereas SPC-modified and unmodified complexes do not — directly informs procurement when evaluating SPITC against 4-chlorosulfophenyl isocyanate. Laboratories prioritizing ease of operation and spectral reproducibility should select SPITC.

Aqueous-Phase Peptide and Protein N-Terminal Labeling Without Organic Co-Solvents

For applications requiring native or near-native protein labeling conditions — such as protein-protein interaction studies, enzyme active-site mapping, or labeling of membrane proteins — SPITC's aqueous solubility is a decisive advantage over PITC . PITC requires organic solvents (ethanol, ether) that denature most proteins , while SPITC sodium salt monohydrate dissolves directly in aqueous buffers at pH 7–9 . The Sigma-Aldrich technical documentation explicitly notes that SPITC is 'widely used for the quantitative modification of protein NH₂ groups' in aqueous Edman degradation protocols . Procurement for aqueous biochemistry laboratories should exclude PITC in favor of SPITC for any application where protein structural integrity must be maintained during derivatization.

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